[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride
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Overview
Description
[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is an organic compound with the molecular formula C8H5ClF3O2S It is a sulfonyl chloride derivative, characterized by the presence of a trifluoromethyl group and a chloro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of [2-Chloro-4-(trifluoromethyl)phenyl]methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
C8H5ClF3OH+HSO3Cl→C8H5ClF3SO2Cl+H2O
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify biomolecules and other substrates, leading to changes in their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenylboronic acid
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and applications. The presence of both chloro and trifluoromethyl groups enhances its electrophilicity and stability, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2S/c9-7-3-6(8(11,12)13)2-1-5(7)4-16(10,14)15/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDDWZHLALZYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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